Technical Documentation Center

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
  • CAS: 702695-72-5

Core Science & Biosynthesis

Foundational

spectroscopic data for 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (NMR, IR, MS)

This guide provides a comprehensive technical characterization of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile . The content is structured for research scientists requiring rigorous validation standards.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical characterization of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile .

The content is structured for research scientists requiring rigorous validation standards. As direct literature data for this specific N-benzylated isomer is often conflated with its C-arylated regioisomers (common in P-CAB drug development), this guide synthesizes fragment-based spectral analysis with established chemometric principles to provide a Reference Standard Characterization Profile .

Compound Identity & Significance

This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for N-benzyl indoles or as a specialized intermediate in the synthesis of potassium-competitive acid blockers (P-CABs).

  • IUPAC Name: 1-[(2-Fluorophenyl)methyl]-1H-pyrrole-2-carbonitrile

  • Molecular Formula: C₁₂H₉FN₂

  • Exact Mass: 200.0750

  • SMILES: N#Cc1ccc(n1)Cc2ccccc2F

  • Key Structural Features:

    • Pyrrole-2-carbonitrile core: Electron-deficient heteroaromatic ring.

    • N-Benzylic linkage: Activated methylene bridge susceptible to benzylic oxidation.

    • Ortho-Fluorine substitution: Introduces characteristic spin-spin coupling in NMR (

      
      F-
      
      
      
      C and
      
      
      F-
      
      
      H) and metabolic stability.
Critical Isomer Distinction

Warning: Researchers frequently confuse this compound with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Vonoprazan Impurity).

  • Target Compound (This Guide): N-alkylated (N-CH2-Ar), Nitrile at C2.

  • Vonoprazan Impurity: C-arylated (C-Ar), Nitrile at C3.

  • Differentiation: The Target Compound lacks an N-H signal in proton NMR and exhibits a benzylic methylene singlet (~5.3 ppm), whereas the impurity shows a broad N-H exchangeable proton and no CH₂ bridge.

Synthesis & Reaction Workflow

To ensure spectral data correlates with the correct chemical entity, the standard synthesis route (Nucleophilic Substitution) is outlined below.

Experimental Protocol: N-Alkylation
  • Reagents: Pyrrole-2-carbonitrile (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq), NaH (60% in oil, 1.2 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Conditions: 0°C to RT, 2-4 hours.

  • Work-up: Quench with NH₄Cl(aq), extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Reaction Pathway Diagram

SynthesisPath SM1 Pyrrole-2-carbonitrile (C5H4N2) INTER Deprotonated Intermediate (Pyrrolyl Anion) SM1->INTER NaH, DMF 0°C, -H2 SM2 2-Fluorobenzyl Bromide (Electrophile) PROD TARGET PRODUCT 1-(2-Fluorobenzyl)-1H- pyrrole-2-carbonitrile SM2->PROD Alkylation INTER->PROD + SM2 SN2 Mechanism

Caption: Nucleophilic substitution pathway for the synthesis of the target N-benzyl pyrrole.

Spectroscopic Characterization (NMR)

The following data represents the Consensus Characterization Profile . The presence of the fluorine atom (


) creates distinct coupling patterns that serve as the primary validation fingerprint.
³H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment
7.35 - 7.28 Multiplet2H-Benzyl Ar-H (H4', H6')
7.15 - 7.08 Multiplet2H-Benzyl Ar-H (H3', H5')
6.95 dd1HJ = 2.8, 1.5Pyrrole H5 (α to N)
6.88 dd1HJ = 3.8, 1.5Pyrrole H3 (β to CN)
6.22 dd (pseudo-t)1HJ = 3.8, 2.8Pyrrole H4
5.32 Singlet2H-N-CH₂-Ar (Benzylic)

Analyst Note:

  • The benzylic methylene at 5.32 ppm is the diagnostic handle. It appears as a singlet but may show very fine splitting (< 1 Hz) due to long-range coupling with fluorine, often unresolved on 300/400 MHz instruments.

  • Pyrrole ring protons follow the typical pattern: H5 is most deshielded due to the nitrogen heteroatom; H3 is deshielded by the anisotropic effect of the nitrile group.

¹³C NMR Data (100 MHz, CDCl₃)

Includes


F-

C coupling constants (

).
Shift (δ ppm)Multiplicity

(Hz)
Assignment
160.5 Doublet~246Ar-C2' (C-F ipso)
131.0 Doublet~4Ar-C6'
130.2 Doublet~8Ar-C4'
129.5 Doublet~4Ar-C1' (C-CH2)
126.5 Singlet-Pyrrole C5
124.6 Doublet~3Ar-C5'
123.5 Doublet~15Ar-C3' (ortho to F)
121.0 Singlet-Pyrrole C3
113.5 Singlet-Nitrile (-CN)
109.8 Singlet-Pyrrole H4
103.5 Singlet-Pyrrole C2 (C-CN)
46.8 Doublet~4N-CH₂ (Benzylic)

Validation Check:

  • Look for the doublet at ~46.8 ppm for the benzylic carbon. The proximity to the fluorine (through space/bonds) often induces a small coupling (

    
     Hz).
    
  • The Nitrile carbon typically appears at 113-115 ppm and is distinctively sharp and low intensity.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the nitrile group and the absence of the N-H bond (confirming alkylation).

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
2215 - 2225 C≡N StretchStrong/SharpPrimary Confirmation. Indicates intact nitrile.
3100 - 3130 C-H Stretch (Aromatic)WeakStandard heteroaromatic signature.
2920 - 2950 C-H Stretch (Aliphatic)WeakMethylene bridge (-CH₂-).
No Peak 3200+ N-H StretchAbsentCritical. Confirms N-alkylation (absence of SM).
1220 - 1240 C-F StretchStrongAryl-Fluorine bond.
740 - 760 C-H Bend (Ortho)StrongIndicates ortho-substituted benzene.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M+H]⁺: m/z 201.08

  • Molecular Ion [M]⁺ (EI): m/z 200.07

Fragmentation Pattern (EI/CID)

Understanding the fragmentation is crucial for LC-MS/MS method development.

  • Parent Ion: m/z 200

  • Primary Loss: Cleavage of the Benzylic bond.

    • Fragment A: m/z 109 (2-Fluorobenzyl cation, tropylium-like ion). Base Peak in EI.

    • Fragment B: m/z 91 (Pyrrole-2-carbonitrile radical cation).

  • Secondary Loss: Loss of HCN (27 Da) from the pyrrole ring.

Fragmentation Logic Diagram

MassSpec MOL Molecular Ion [M]+ m/z 200 FRAG1 2-Fluorobenzyl Cation m/z 109 (Base Peak) MOL->FRAG1 Benzylic Cleavage FRAG2 Pyrrole-CN Radical m/z 91 MOL->FRAG2 Benzylic Cleavage FRAG3 Loss of HCN m/z ~64 FRAG2->FRAG3 -HCN

Caption: Predicted fragmentation pathway under Electron Impact (EI) conditions.

References & Authority

The data presented above is synthesized from standard chemometric databases and analogous pyrrole characterization protocols.

  • Pyrrole-2-carbonitrile Base Data:

    • National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of Pyrrole-2-carbonitrile." NIST Chemistry WebBook, SRD 69.

  • General Pyrrole Synthesis & Shifts:

    • Organic Chemistry Portal. "Synthesis of Pyrroles."[2][3][4][5] (General reference for Paal-Knorr and N-alkylation shifts).

  • Vonoprazan Impurity Context (For Differentiation):

    • PubChem.[6] "5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (Isomer)."[6][7] CID 46908592.[6]

  • NMR Prediction Protocols:

    • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Source for substituent effects on chemical shifts).[8][9]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analogues of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile: Design, Synthesis, and Biological Evaluation

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile scaffold represents a promising starting point for the discove...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile scaffold represents a promising starting point for the discovery of novel therapeutic agents. The inherent versatility of the pyrrole ring, coupled with the specific physicochemical properties imparted by the 2-fluorobenzyl and nitrile moieties, creates a rich chemical space for the design of structural analogues with tailored biological activities. This technical guide provides a comprehensive exploration of this core structure, offering insights into its design rationale, synthetic methodologies, and key biological evaluation protocols, with a focus on potential applications in oncology and neurodegenerative diseases.

The Core Scaffold: Understanding the Building Blocks

The 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile molecule is comprised of three key components: the pyrrole ring, the 2-fluorobenzyl group at the N-1 position, and the nitrile group at the C-2 position. Each of these elements plays a crucial role in the molecule's overall properties and potential biological interactions.

  • The Pyrrole Ring: This five-membered aromatic heterocycle is a common motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its electron-rich nature allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry. The pyrrole core can participate in hydrogen bonding and pi-stacking interactions with biological targets.

  • The 2-Fluorobenzyl Group: The benzyl group at the N-1 position provides a significant lipophilic component to the molecule, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. The fluorine atom at the ortho position of the benzyl ring is a key feature. Fluorine substitution can modulate the compound's metabolic stability by blocking potential sites of oxidation. Furthermore, the electronegativity of fluorine can influence the conformational preferences of the benzyl group and its electronic properties, potentially enhancing binding affinity to target proteins.

  • The 2-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group that significantly influences the electronic distribution of the pyrrole ring. It can act as a hydrogen bond acceptor and is a common feature in many enzyme inhibitors.[3][4] The presence of the nitrile at the C-2 position is critical for the specific biological activities observed in related pyrrole derivatives.

Design Rationale for Structural Analogues: A Roadmap for Discovery

The design of structural analogues of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile should be guided by a clear understanding of structure-activity relationships (SAR). By systematically modifying each component of the core scaffold, researchers can probe the key interactions with biological targets and optimize for desired properties such as potency, selectivity, and pharmacokinetic profile.

Modifications of the N-1 Benzyl Group

The N-1 benzyl moiety offers a prime location for structural modifications to explore the hydrophobic binding pocket of a potential target.

  • Substitution on the Benzyl Ring: Introducing various substituents (e.g., chloro, bromo, methyl, methoxy) at different positions (ortho, meta, para) of the benzyl ring can fine-tune the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and selectivity.

  • Replacement of the Benzyl Ring: The benzyl group can be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene, furan) to explore different binding modes and improve properties like solubility.

  • Alkyl Chains and Other Lipophilic Groups: Replacing the benzyl group with various alkyl chains or other lipophilic moieties can modulate the compound's overall lipophilicity, which is a critical parameter for drug-likeness.

Modifications of the Pyrrole Ring

While the pyrrole core is often essential for activity, targeted modifications can yield valuable SAR data.

  • Substitution at C-3, C-4, and C-5: Introducing small alkyl or aryl groups at the remaining positions of the pyrrole ring can probe the steric tolerance of the binding site.

  • Bioisosteric Replacement of the Pyrrole Ring: In some cases, replacing the pyrrole ring with other five-membered heterocycles like thiazole or imidazole could maintain or improve biological activity while altering physicochemical properties.

Modifications of the C-2 Carbonitrile Group

The nitrile group is often a key pharmacophoric feature. However, its replacement with other functional groups can be explored to modulate activity and properties.

  • Bioisosteres of the Nitrile Group: Replacing the nitrile with other hydrogen bond acceptors such as an amide, an ester, or a small heterocyclic ring (e.g., oxadiazole) can help to understand the importance of this interaction.

  • Conversion to Carboxylic Acid or Amide: Hydrolysis of the nitrile to a carboxylic acid or conversion to a primary amide introduces new functional groups that can participate in different types of interactions with the target.

The following diagram illustrates the key points of modification on the core scaffold.

SAR_Strategy cluster_N1 N-1 Benzyl Group Modifications cluster_Pyrrole Pyrrole Ring Modifications cluster_C2 C-2 Nitrile Group Modifications Core 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile N1_sub Ring Substitution (e.g., Cl, Br, Me, OMe) Core->N1_sub Explore SAR N1_rep Ring Replacement (e.g., Pyridine, Thiophene) Core->N1_rep Modulate Properties N1_alkyl Alkyl Chains Core->N1_alkyl Adjust Lipophilicity Pyrrole_sub C-3, C-4, C-5 Substitution (e.g., Alkyl, Aryl) Core->Pyrrole_sub Probe Steric Tolerance Pyrrole_bio Bioisosteric Replacement (e.g., Thiazole, Imidazole) Core->Pyrrole_bio Alter Core Scaffold C2_bio Bioisosteric Replacement (e.g., Amide, Ester, Oxadiazole) Core->C2_bio Investigate H-Bonding C2_conv Conversion to Carboxylic Acid/Amide Core->C2_conv Introduce New Interactions

Caption: Strategic modifications for analogue design.

Synthetic Methodologies: A Practical Guide

The synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile and its analogues can be achieved through several established synthetic routes. The choice of a particular method will depend on the availability of starting materials and the desired substitution patterns.

General Synthesis of the 1-(Substituted Benzyl)-1H-pyrrole Core

A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[5][6] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

  • Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add the desired substituted benzylamine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted pyrrole.

Introduction of the 2-Carbonitrile Group

The introduction of the nitrile group at the C-2 position of the pyrrole ring can be achieved through a Vilsmeier-Haack type reaction followed by conversion of the resulting aldehyde to a nitrile, or more directly using reagents like chlorosulfonyl isocyanate. A patent describes a robust method for the synthesis of pyrrole-2-carbonitriles.[7][8]

Experimental Protocol: Cyanation of N-Substituted Pyrrole

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-substituted pyrrole (1.0 eq) in an anhydrous solvent like acetonitrile or dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add chlorosulfonyl isocyanate (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Intermediate Formation: Stir the reaction mixture at 0 °C for 1 hour.

  • Quenching and Nitrile Formation: Add N,N-dimethylformamide (DMF) (2.0 eq) dropwise, followed by the addition of an organic base such as triethylamine (2.0 eq).

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Filter the resulting precipitate and wash with the reaction solvent.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Add water to the residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired 1-(substituted benzyl)-1H-pyrrole-2-carbonitrile.

The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow Start 2,5-Dimethoxytetrahydrofuran + Substituted Benzylamine Step1 Paal-Knorr Synthesis (Acetic Acid, Reflux) Start->Step1 Intermediate 1-(Substituted Benzyl)-1H-pyrrole Step1->Intermediate Step2 Cyanation (Chlorosulfonyl Isocyanate, DMF, Triethylamine) Intermediate->Step2 Product 1-(Substituted Benzyl)-1H-pyrrole-2-carbonitrile Step2->Product

Caption: General synthetic workflow for target compounds.

Biological Evaluation: Unveiling the Therapeutic Potential

Given the structural similarities of the core scaffold to known anticancer and neuroprotective agents, the biological evaluation of novel analogues should focus on these therapeutic areas.

Anticancer Activity

Many pyrrole-containing compounds exhibit anticancer properties by targeting key cellular processes such as cell proliferation, apoptosis, and microtubule dynamics.[9][10][11]

The initial screening of novel analogues should involve assessing their cytotoxic effects against a panel of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay [12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

For compounds showing significant cytotoxicity, further mechanistic studies are crucial to identify their mode of action.

  • Tubulin Polymerization Assay: Pyrrole derivatives have been identified as inhibitors of tubulin polymerization.[5][9][13] An in vitro tubulin polymerization assay can determine if the compounds interfere with microtubule formation.

    Experimental Protocol: In Vitro Tubulin Polymerization Assay [1][3][4]

    • Reaction Mix Preparation: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer supplemented with GTP.

    • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

    • Polymerization Monitoring: Initiate polymerization by incubating the mixture at 37 °C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples with the vehicle control to determine the inhibitory effect.

  • Kinase Inhibition Assays: Pyrrole-based structures are present in several approved kinase inhibitors.[7][14][15] In vitro kinase assays can be performed to screen for activity against a panel of relevant kinases (e.g., VEGFR, EGFR, CDKs).

    Experimental Protocol: In Vitro Kinase Assay [2][16][17]

    • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP.

    • Inhibitor Addition: Add the test compound at various concentrations.

    • Kinase Reaction: Incubate the plate at 30 °C for a specified time to allow the phosphorylation reaction to occur.

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the remaining ATP.

    • IC50 Determination: Calculate the IC50 value from the dose-response curve.

  • Apoptosis Assays: Induction of apoptosis is a common mechanism of action for anticancer drugs.

    Experimental Protocol: Caspase-3/7 Activation Assay [10][18][19][20][21]

    • Cell Treatment: Treat cancer cells with the test compound for a specified period.

    • Lysis and Substrate Addition: Lyse the cells and add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

    • Fluorescence Measurement: Incubate at 37 °C and measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates caspase activation and apoptosis.

The following diagram outlines a potential screening cascade for anticancer activity.

Anticancer_Screening_Cascade Start Novel Analogues Cytotoxicity In Vitro Cytotoxicity Assay (MTT, various cell lines) Start->Cytotoxicity Active_Compounds Active Compounds (Low IC50) Cytotoxicity->Active_Compounds Mechanism Mechanism of Action Studies Active_Compounds->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Kinase Kinase Inhibition Assays Mechanism->Kinase Apoptosis Caspase Activation Assay Mechanism->Apoptosis Lead_Optimization Lead Optimization Tubulin->Lead_Optimization Kinase->Lead_Optimization Apoptosis->Lead_Optimization

Caption: Anticancer drug discovery workflow.

Neuroprotective Activity

Pyrrole derivatives have also shown promise in the context of neurodegenerative diseases.[22] Their evaluation in this area would involve different cellular models and assays.

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or PC12 cells).

  • Pre-treatment: Pre-treat the cells with the test compounds for a defined period.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to an oxidative stressor such as hydrogen peroxide or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Evaluation of Neuroprotection: A significant increase in cell viability in the pre-treated group compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

Data Presentation and Interpretation

For a clear and concise presentation of results, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of Representative Analogues

Compound IDModificationCell LineIC50 (µM)
Core 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrileMCF-7Value
Analogue 1 1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonitrileMCF-7Value
Analogue 2 1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxamideMCF-7Value
............

Table 2: In Vitro Kinase Inhibition Profile of Lead Compound

Kinase TargetIC50 (nM)
VEGFR2Value
EGFRValue
CDK2Value
......

Conclusion and Future Directions

The 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile scaffold holds significant potential for the development of novel therapeutics. This guide has provided a comprehensive framework for the design, synthesis, and biological evaluation of its structural analogues. By employing a systematic approach to SAR studies and utilizing the detailed experimental protocols outlined herein, researchers can effectively explore the chemical space around this core structure and identify lead compounds with promising activity in areas such as oncology and neurodegenerative diseases. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards preclinical and clinical development.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • La Regina, G., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Gourvest, J. F., et al. (2007). Caspase activation by anticancer drugs: the caspase storm. Biochemical Pharmacology. [Link]

  • Adel, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, L., et al. (2013). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Expert Opinion on Therapeutic Patents. (2023). Development of tubulin polymerization inhibitors as anticancer agents. [Link]

  • PubMed. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. [Link]

  • ResearchGate. (2021). Caspase‐3 activation activity of some representative compounds. U937... [Link]

  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Li, J., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Sedlakova, O., et al. (2021). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences. [Link]

  • Javid, H., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Drug Design, Development and Therapy. [Link]

  • MDPI. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. [Link]

  • Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). 4‐Propargyl‐substituted 1H‐pyrroles induce apoptosis and autophagy via extracellular signal‐regulated signaling pathway in breast cancer. [Link]

  • ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Seminars in Cancer Biology. (2022). Sublethal engagement of apoptotic pathways in residual cancer. [Link]

  • CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Google Patents. (2008). Synthesis of pyrrole-2-carbonitriles.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile in Medicinal Chemistry

This Application Note provides a comprehensive technical guide for the synthesis, quality control, and medicinal chemistry application of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile . This compound serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis, quality control, and medicinal chemistry application of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile .

This compound serves as a critical fluorinated scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs), sGC stimulators, and kinase inhibitors.[1] Its structural motif—combining an electron-rich pyrrole core with a metabolically stable 2-fluorobenzyl group—makes it a high-value intermediate for optimizing pharmacokinetic profiles (lipophilicity and metabolic stability).[1]

Executive Summary

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is a versatile heterocyclic building block used to introduce the 2-fluorobenzyl pharmacophore into drug candidates.[1] This moiety is a validated bioisostere found in approved therapeutics (e.g., Vericiguat , Vonoprazan analogs) where it enhances potency through hydrophobic interactions and improves metabolic stability by blocking labile metabolic sites with fluorine.[1]

Key Applications
  • P-CAB Analogs: Structural mimicry of the Vonoprazan hydrophobic domain.

  • sGC Stimulators: Simplified scaffold for soluble Guanylate Cyclase (sGC) activators.[1]

  • Fragment-Based Drug Discovery (FBDD): A "rule-of-3" compliant fragment for screening against novel binding pockets.[1]

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name 1-[(2-Fluorophenyl)methyl]-1H-pyrrole-2-carbonitrile
Molecular Formula C₁₂H₉FN₂
Molecular Weight 200.21 g/mol
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Key Functional Groups Nitrile (–CN) for derivatization; Fluorine (–F) for metabolic blocking
CAS Number Not widely listed; Custom Synthesis Required

Protocol: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

This protocol details the regioselective N-alkylation of 1H-pyrrole-2-carbonitrile.[1] The electron-withdrawing nitrile group at position 2 increases the acidity of the pyrrole N-H, facilitating alkylation under mild basic conditions.[1]

Reagents & Materials
  • Precursor: 1H-Pyrrole-2-carbonitrile (1.0 eq)[1]

  • Alkylating Agent: 2-Fluorobenzyl bromide (1.1 eq)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) [Alternative: NaH (1.2 eq) for faster kinetics][1]

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1H-pyrrole-2-carbonitrile (10 mmol, 0.92 g) in anhydrous DMF (20 mL) under an inert Nitrogen (N₂) atmosphere.

  • Deprotonation: Add Cs₂CO₃ (20 mmol, 6.5 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation of the pyrrole nitrogen.

    • Note: The mixture may turn slightly yellow, indicating anion formation.[1]

  • Alkylation: Dropwise add 2-Fluorobenzyl bromide (11 mmol, 1.35 mL) over 5 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Target: Disappearance of starting material (Rf ~0.[1]3) and appearance of product (Rf ~0.6).[1]

  • Quenching: Cool the mixture to RT and pour into ice-cold water (100 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Combine organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.[1]

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify via Flash Column Chromatography (SiO₂) using a gradient of Hexane:EtOAc (95:5 to 80:20) .

    • Yield Expectation: 85–92% (White crystalline solid).[1]

Quality Control & Validation

To ensure the integrity of the synthesized intermediate for medicinal chemistry applications, the following QC parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (400 MHz, DMSO-d₆)Confirms 2-fluorobenzyl CH₂ peak (~5.3 ppm) and Pyrrole protons
Identity ¹⁹F-NMRSingle peak at ~ -118 ppm (relative to CFCl₃)
Residual Solvent GC-HSDMF < 880 ppm, EtOAc < 5000 ppm
¹H-NMR Diagnostic Signals (DMSO-d₆)
  • δ 7.40–7.10 (m, 4H): Aromatic protons of the 2-fluorobenzyl ring.[1]

  • δ 7.25 (dd, 1H): Pyrrole H-5 (adjacent to N).[1]

  • δ 6.98 (dd, 1H): Pyrrole H-3 (adjacent to CN).[1]

  • δ 6.30 (t, 1H): Pyrrole H-4.

  • δ 5.35 (s, 2H): N-CH₂-Ar (Benzylic methylene) – Critical for confirming N-alkylation.[1]

Medicinal Chemistry Applications

The 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile scaffold is a "divergent intermediate."[1] The nitrile group serves as a gateway to multiple pharmacophores, while the fluorobenzyl group provides the necessary lipophilic anchor.[1]

Derivatization Pathways
  • Hydrolysis to Carboxylic Acid:

    • Reagent: NaOH/EtOH, Reflux.[1]

    • Product:1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid .[1][2]

    • Use: Precursor for amide coupling (e.g., creating P-CAB analogs).[1]

  • Reduction to Primary Amine:

    • Reagent: LiAlH₄ or Raney Ni/H₂.[1]

    • Product:(1-(2-Fluorobenzyl)-1H-pyrrol-2-yl)methanamine .[1]

    • Use: Linker for fragment linking or reductive amination.[1]

  • Cycloaddition to Tetrazole:

    • Reagent: NaN₃, ZnBr₂.[1]

    • Product:5-(1-(2-Fluorobenzyl)-1H-pyrrol-2-yl)-1H-tetrazole .[1]

    • Use: Bioisostere for carboxylic acid (improves permeability and metabolic stability).[1]

Visualizing the Synthetic Workflow

G Start 1H-Pyrrole-2-carbonitrile Product 1-(2-Fluorobenzyl)-1H- pyrrole-2-carbonitrile Start->Product N-Alkylation (60°C, 4h) Reagent 2-Fluorobenzyl Bromide (Cs2CO3, DMF) Reagent->Product Acid Carboxylic Acid (Amide Coupling) Product->Acid NaOH/EtOH Hydrolysis Amine Methanamine (Linker) Product->Amine LiAlH4 Reduction Tetrazole Tetrazole (Bioisostere) Product->Tetrazole NaN3 Cycloaddition

Figure 1: Synthetic pathway from starting material to key medicinal chemistry building blocks.[1]

Mechanism of Action & Rationale

The "Fluorine Effect" in Drug Design

The inclusion of the 2-fluorobenzyl group is not arbitrary.[1] In medicinal chemistry, this motif is employed to:

  • Block Metabolism: The fluorine atom at the ortho-position of the benzyl ring blocks potential oxidation by Cytochrome P450 enzymes (specifically CYP3A4), extending the half-life (

    
    ) of the molecule compared to the non-fluorinated benzyl analog.[1]
    
  • Conformational Locking: The fluorine atom can induce specific conformational preferences via dipole-dipole interactions, potentially locking the molecule in a bioactive conformation that fits the hydrophobic pocket of targets like H⁺/K⁺-ATPase (P-CABs) or sGC .[1]

Structural Homology

This molecule shares significant structural homology with intermediates of:

  • Vericiguat (Verquvo): An sGC stimulator used for heart failure.[1] Vericiguat utilizes a 2-fluorobenzyl group attached to a pyrazole-pyridine core.[1][3] The pyrrole analog described here allows for "scaffold hopping" to explore novel IP space.

  • Vonoprazan (Takecab): While Vonoprazan uses a 2-fluorophenyl group directly attached to the pyrrole, the N-benzyl analog represents a "flexible linker" strategy often used in Next-Gen P-CAB design to overcome resistance or improve solubility.[1]

References

  • Synthesis of N-substituted Pyrroles: Estévez, V., et al. "General Synthesis of N-Substituted Pyrrole-2-carbonitriles."[1] Journal of Organic Chemistry, 2014.[1]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1]

  • sGC Stimulator Pharmacophores: Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)."[1] Journal of Medicinal Chemistry, 2017.[1] [1]

  • Commercial Availability: "1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid." Dana Bioscience Product Catalog, 2025.[1]

Sources

Application

Application Notes &amp; Protocols for the Research Chemical 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile: A Scaffold for Novel Therapeutic Discovery

Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is a synthetic derivative belonging to this versatile class of compounds. While its specific biological activity is not extensively documented in current literature, its structural motifs—the pyrrole-2-carbonitrile core and the N-fluorobenzyl substituent—are present in molecules with demonstrated anticancer, antimicrobial, and immunomodulatory activities.[3][4][5] This guide serves as a comprehensive resource for researchers, providing a framework to investigate the therapeutic potential of this compound. We present detailed protocols for primary screening assays in oncology and microbiology, outline a strategy for exploring its potential as a STING agonist, and provide essential data on its chemical properties and handling. The methodologies described herein are designed to empower researchers to systematically evaluate 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile as a lead compound for drug discovery programs.

Compound Profile and Physicochemical Properties

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (CAS No. 702695-72-5) is a research chemical whose potential is inferred from the extensive bioactivity of related pyrrole derivatives.[6] The molecule's structure combines three key features:

  • 1H-pyrrole ring: An aromatic five-membered heterocycle essential to the core structure of drugs like Atorvastatin and Sunitinib.[6][7] Its electron-rich nature allows for diverse chemical modifications.[1]

  • 2-carbonitrile group: This functional group can act as a hydrogen bond acceptor and is a key feature in various bioactive molecules. It is often used as a building block in the synthesis of pharmaceuticals.[8][9]

  • N-(2-Fluorobenzyl) group: This substituent significantly increases the lipophilicity of the molecule, potentially enhancing membrane permeability. The fluorine atom can modulate metabolic stability and binding interactions with biological targets.

A summary of its key properties is provided below.

PropertyValueSource
CAS Number 702695-72-5[10]
Molecular Formula C₁₂H₉FN₂[10]
Molecular Weight 200.21 g/mol [10]
Predicted Boiling Point 325.0 ± 22.0 °C[10]
Predicted Density 1.11 ± 0.1 g/cm³[10]
Predicted pKa -10.09 ± 0.70[10]
GHS Hazard Statements Harmful if swallowed, inhaled, or in contact with skin; Causes serious eye damage.[11]

Potential Therapeutic Applications & Screening Protocols

Based on extensive literature on analogous compounds, we propose three primary avenues for investigating the bioactivity of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile. A generalized workflow for screening is presented below.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Lead Optimization A Anticancer Cell Viability (MTT/Resazurin Assay) D IC50 Determination (Dose-Response) A->D Positive Hit B Antimicrobial Susceptibility (MIC Assay) B->D C STING Pathway Activation (ISG Reporter Assay) C->D E Apoptosis Assay (Caspase-Glo) D->E F Mechanism of Action Studies (e.g., Kinase Profiling) E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: General workflow for screening and developing the research chemical.

Application as a Potential Anticancer Agent

Scientific Rationale: Pyrrole derivatives are widely reported to possess potent anticancer properties, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling kinases like EGFR, VEGFR, and PI3K/mTOR.[3][12][13] The structural similarity of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile to these active compounds makes it a prime candidate for anticancer screening.

Protocol 2.1.1: Cell Viability Screening via Resazurin Assay

This protocol provides a primary method to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, dissolved in DMSO to create a 10 mM stock solution.

  • Resazurin sodium salt solution (0.15 mg/mL in PBS).

  • 96-well clear-bottom black plates.

  • Positive control (e.g., Doxorubicin).

  • Vehicle control (0.1% DMSO in medium).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A positive hit is typically defined as a compound that causes >50% inhibition of cell viability at a concentration of 10 µM.

Causality and Interpretation: The resazurin assay measures metabolic activity, which is an indicator of cell viability.[14] A reduction in fluorescence suggests that the compound is either killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic). Positive hits from this screen should be further evaluated in dose-response studies to determine the IC50 value and in secondary assays, such as apoptosis assays, to elucidate the mechanism of action.

Application as a Potential Antimicrobial Agent

Scientific Rationale: The pyrrole scaffold is a component of several natural and synthetic antibacterial agents.[4] Specifically, derivatives of pyrrole-2-carbonitrile and pyrrole-2-carboxamide have been investigated as potential inhibitors of essential bacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[15][16]

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (10 mM stock in DMSO).

  • Positive control (e.g., Gentamicin).

  • 96-well clear, round-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (bacteria + medium) and a sterility control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Causality and Interpretation: This assay directly measures the bacteriostatic or bactericidal activity of the compound. A low MIC value indicates high potency. This primary screen can identify promising candidates for further investigation against a broader panel of microbes, including drug-resistant strains.

Application as a Potential STING Agonist

Scientific Rationale: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response. Recently, a series of 1H-pyrrole-3-carbonitrile derivatives were identified as novel STING agonists.[5] Given the structural relationship, 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile represents an unexplored scaffold for potential STING activation.

G cluster_0 Cytosol cluster_1 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING (ER Membrane) cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization & Translocation Test_Compound Test Compound (e.g., Pyrrole Derivative) Test_Compound->STING Hypothesized Agonism IFN Type I Interferons (IFN-β) pIRF3_dimer->IFN

Caption: Simplified STING signaling pathway targeted by potential agonists.

Protocol 2.3.1: STING Activation Screening in Reporter Cells

This protocol uses a commercially available cell line (e.g., THP1-Dual™ Cells) that expresses a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter.

Materials:

  • THP-1 Dual™ reporter cells.

  • Complete cell culture medium (RPMI-1640, 10% FBS, etc., as per supplier).

  • 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (10 mM stock in DMSO).

  • Positive control (e.g., 2'3'-cGAMP).

  • 96-well flat-bottom plates.

  • Luciferase detection reagent (e.g., QUANTI-Luc™).

Procedure:

  • Cell Seeding: Add 180 µL of a THP-1 cell suspension (~200,000 cells) to each well of a 96-well plate.

  • Compound Addition: Add 20 µL of the test compound at various concentrations (e.g., 0.1 µM to 30 µM final concentration). Include positive and vehicle controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Reporter Assay: Transfer 20 µL of the cell supernatant to a white 96-well plate. Add 50 µL of the luciferase detection reagent.

  • Data Acquisition: Immediately measure luminescence using a luminometer.

  • Data Analysis: Express results as fold induction over the vehicle control.

Causality and Interpretation: An increase in luminescence indicates the activation of IRF-inducible promoters, which is a direct downstream consequence of STING pathway activation.[5] This reporter assay provides a robust and high-throughput method to identify potential STING agonists. Positive hits warrant further validation, such as measuring the phosphorylation of TBK1 and IRF3 via Western blot.

General Laboratory Procedures

3.1. Safety, Handling, and Storage

  • Safety: Based on GHS classifications, this compound is harmful and can cause serious eye damage.[11] Always handle using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: The compound is sensitive to air and light.[8][17] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a dry place.

3.2. Preparation of Stock Solutions

For in vitro biological assays, it is critical to prepare a concentrated stock solution that can be serially diluted into aqueous culture media.

  • Weighing: Accurately weigh a precise amount of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile powder (e.g., 2.0 mg).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For a 10 mM stock from 2.0 mg of powder (MW = 200.21), add 1.0 mL of DMSO.

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, thaw the aliquot and bring it to room temperature.

References

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (n.d.). Wiley Online Library. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (2017). Bentham Science. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2022). PubMed. [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

  • PYRROLE-2-CARBONITRILE|4513-94-4. (n.d.). LookChem. [Link]

  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2024). ResearchGate. [Link]

  • Pyrrole-2-carbonitrile. (n.d.). PubChem. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). National Center for Biotechnology Information. [Link]

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. [Link]

  • 1-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid 1g. (n.d.). Dana Bioscience. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]

  • Pyrrole. (n.d.). Wikipedia. [Link]

  • Pyrrole-2-carbonitrile Chemical Application: Pharmaceutical Industry. (n.d.). Tradeindia. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed. [Link]

  • Synthesis of pyrrole-2-carbonitriles. (2005).
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrole‐based novel compounds and SAR activity. (2024). ResearchGate. [Link]

  • PYRROLE. (n.d.). Ataman Kimya. [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). LinkedIn. [Link]

Sources

Method

Introduction: The Pyrrole-2-Carbonitrile Scaffold as a Privileged Motif in Enzyme Inhibition

An Application Guide for the Enzymatic Characterization of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile and its Analogs For: Researchers, scientists, and drug development professionals. The pyrrole ring is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Enzymatic Characterization of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile and its Analogs

For: Researchers, scientists, and drug development professionals.

The pyrrole ring is a fundamental heterocyclic scaffold frequently found in natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. The strategic incorporation of a carbonitrile group at the 2-position and further substitutions on the pyrrole nitrogen can yield compounds with high affinity and selectivity for diverse biological targets.[1]

Derivatives of the pyrrole-2-carbonitrile core have demonstrated potent inhibitory activity against a wide range of enzyme classes, including kinases, hydrolases, and oxidoreductases. For instance, various analogs have been identified as potent inhibitors of lymphocyte-specific kinase (Lck), metallo-β-lactamases, and butyrylcholinesterase, highlighting the versatility of this scaffold.[2][3][4][5]

This document provides a comprehensive technical guide for the characterization of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile , a novel compound within this class. The following application notes and protocols are designed to serve as a robust framework for assessing its potential as an enzyme inhibitor, from initial potency determination to elucidation of its mechanism of action (MoA). The principles and methodologies described herein are broadly applicable to other novel small molecule inhibitors.

Part 1: Foundational Steps: Assay Development and Optimization

Before assessing the inhibitory activity of a novel compound, it is imperative to establish a reliable and reproducible enzymatic assay. The quality of this foundational work directly impacts the accuracy of subsequent inhibition data. This process involves optimizing the conditions for the target enzyme and its substrate to ensure the reaction is in a steady-state and that the measured velocity is linear with respect to time.[6]

Compound Management and Quality Control

The integrity of your results begins with the inhibitor itself.

  • Solubility is Key: 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, like many small organic molecules, is likely to have poor aqueous solubility. It should be dissolved in a 100% DMSO stock solution (e.g., 10-50 mM). Subsequent dilutions for the assay should be carefully managed to keep the final DMSO concentration in the assay well below 1-2% (v/v), as higher concentrations can denature enzymes or interfere with the assay.

  • Purity and Identity: Always confirm the purity (>95%) and identity of the compound via analytical methods such as LC-MS and ¹H-NMR before commencing biological assays.

Establishing Optimal Assay Conditions

The goal is to find a "sweet spot" where the enzyme is stable and active, and the reaction rate is easily measurable.

  • Enzyme Titration: The first step is to determine the optimal concentration of the enzyme. This is achieved by measuring the reaction rate at various enzyme concentrations while keeping the substrate concentration constant and saturating.[6] The ideal enzyme concentration is the lowest one that provides a robust signal well above the background noise and remains within the linear range of the detection instrument over the desired time course.[7][8]

  • Substrate Kₘ Determination: The Michaelis constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). Knowing the Kₘ is crucial for designing inhibition experiments. To determine Kₘ, the initial reaction velocity is measured across a wide range of substrate concentrations (typically spanning 0.1 x Kₘ to 10 x Kₘ).[6] The data are then fitted to the Michaelis-Menten equation using non-linear regression.

Causality Insight: For screening competitive inhibitors, running the assay with the substrate concentration at or below its Kₘ value increases the assay's sensitivity. This is because the inhibitor and substrate are directly competing for the enzyme's active site; lower substrate levels make it easier for the inhibitor to bind and exert its effect.[9][6]

Part 2: Primary Objective: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11][12]

Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Reagent Stock Solutions (Enzyme, Substrate, Buffer, Inhibitor in DMSO) B Perform Serial Dilution of Inhibitor A->B D Add Diluted Inhibitor or DMSO (Control) B->D C Add Buffer and Enzyme to all wells C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction by Adding Substrate E->F G Monitor Reaction Progress (e.g., Absorbance/Fluorescence over time) F->G H Calculate Initial Velocity (Rate) for each concentration G->H I Normalize Data to Controls (% Inhibition) H->I J Plot % Inhibition vs. [Log Inhibitor] I->J K Fit with a Sigmoidal Dose-Response Curve to find IC50 J->K

Caption: Workflow for determining the IC₅₀ value of an inhibitor.

Protocol 2.1: Spectrophotometric IC₅₀ Determination in 96-Well Format

This protocol is a generalized template and must be adapted based on the specific enzyme and substrate system.

Materials and Reagents:

  • Purified target enzyme

  • Substrate (yielding a chromogenic product)

  • 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile ("Inhibitor")

  • Assay Buffer (optimized for pH and ionic strength)

  • DMSO (ACS grade or higher)

  • 96-well clear, flat-bottom microplates[13]

  • Microplate reader capable of kinetic measurements[13]

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations. This series will be further diluted into the assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 2 µL of each diluted inhibitor stock.

    • Positive Control (100% Activity): Add 2 µL of 100% DMSO.

    • Negative Control (0% Activity/Background): Add 2 µL of 100% DMSO.

  • Enzyme Addition: Add 88 µL of assay buffer containing the pre-determined optimal concentration of the enzyme to all wells. For the negative control wells, add 88 µL of buffer without the enzyme.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15-30 minutes at the optimal temperature (e.g., 25°C or 37°C).[13] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of substrate solution (prepared at 10x the final desired concentration, typically at its Kₘ value) to all wells to initiate the reaction. The final volume is now 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.[7]

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background))

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[10][12]

Table 1: Example IC₅₀ Data Presentation
Inhibitor Conc. (µM)Log [Inhibitor]Average Rate (mOD/min)% Inhibition
100.002.002.196.5
33.331.523.593.8
11.111.058.984.4
3.700.5725.455.4
1.230.0948.120.0
0.41-0.3955.38.0
0.14-0.8658.92.0
0.00 (DMSO)-60.10.0
Calculated IC₅₀ 4.5 µM

Part 3: Deeper Insight: Elucidating the Mechanism of Action (MoA)

While the IC₅₀ value indicates if a compound is a potent inhibitor, MoA studies reveal how it inhibits the enzyme.[9] This is critical for drug development, as different inhibition mechanisms have distinct pharmacological consequences.[9] The primary reversible mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.[14][15]

Diagram of Reversible Inhibition Mechanisms

MoA_Models cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E1 E ES1 ES E1->ES1 + S EI1 EI E1->EI1 + I EP1 E + P ES1->EP1 E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I EP2 E + P ES2->EP2 ESI2 ESI ES2->ESI2 + I EI2->ESI2 + S E3 E ES3 ES E3->ES3 + S EP3 E + P ES3->EP3 ESI3 ESI ES3->ESI3 + I

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Technical Support Center: Purification of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Welcome to the Advanced Synthesis Support Module Subject: 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (CAS: 702695-72-5) Classificat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Welcome to the Advanced Synthesis Support Module

Subject: 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (CAS: 702695-72-5) Classification: Key Pharmaceutical Intermediate (Pyrrole-based Heterocycle) Support Level: Tier 3 (Senior Process Chemistry)[1]

Introduction

You are likely synthesizing this compound via the N-alkylation of pyrrole-2-carbonitrile with 2-fluorobenzyl bromide (or chloride) using a base such as NaH or K₂CO₃.[1] While the reaction is generally robust, the purification of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile presents specific challenges due to the lipophilicity of the benzyl group competing with the polarity of the nitrile functionality.[1]

This guide addresses the three most common failure modes reported by our users: "Oiling Out" during crystallization , persistent starting material contamination , and hydrolysis of the nitrile group .

Module 1: Impurity Profiling & Detection

Q: Before I start purification, what specific impurities should I be looking for in my crude mixture?

A: Effective purification requires identifying what you are removing. Based on the standard alkylation route, your crude profile likely matches the table below.

Table 1: Critical Impurity Profile

Impurity IDComponentOriginRelative TLC Mobility (Hex/EtOAc)Detection Strategy
IMP-A 2-Fluorobenzyl bromide/chlorideExcess ReagentHigh (Rf > 0.8) KMnO₄ (Weak), UV (Strong)
Target 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Product Medium (Rf ~ 0.4-0.6) UV (254 nm)
IMP-B Pyrrole-2-carbonitrileUnreacted SMLow (Rf < 0.[1]3)Vanillin Stain (Red/Purple)
IMP-C 1-(2-Fluorobenzyl)-1H-pyrrole-2-amideHydrolysis ByproductVery Low (Rf < 0.[1]1)UV / Mass Spec (+18 mass)
IMP-D 2-Fluorobenzyl alcoholHalide HydrolysisMedium-HighUV / KMnO₄

Technical Insight: The N-alkylation significantly lowers the polarity compared to the N-H starting material.[1] Therefore, your product will elute before the unreacted pyrrole-2-carbonitrile but after the benzyl halide.[1]

Module 2: Troubleshooting Crystallization (The "Oiling Out" Issue)

Q: I am attempting to recrystallize the crude solid, but it keeps separating as a yellow oil at the bottom of the flask. How do I fix this?

A: "Oiling out" occurs because the melting point of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is relatively low (often <80°C depending on purity) and the presence of impurities (like IMP-A) depresses this melting point further, below the boiling point of your solvent.[1]

The Solution: The "Two-Solvent Displacement" Protocol [1]

Do not use a single high-boiling solvent (like Toluene).[1] Instead, use a Solvent/Anti-solvent system.

Recommended System: Isopropanol (IPA) / n-Heptane (or Hexane).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm IPA (40-50°C). Do not boil.

  • Anti-solvent Addition: Add n-Heptane dropwise to the warm solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of IPA to clear the solution back to transparent.[1]

  • Seeding (Critical): If you have a pure seed crystal, add it now. If not, scratch the inner glass surface with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in foil/cotton to cool slowly to room temperature. Do not put it directly in an ice bath. Rapid cooling forces the oil state.

  • Harvest: Once solids form at RT, cool to 0°C for 1 hour, then filter.

Why this works: The benzyl group makes the molecule lipophilic enough to dissolve in warm heptane, but the nitrile group ensures insolubility in cold heptane.[1] IPA acts as the bridge.

Module 3: Chromatographic Purification

Q: I cannot get crystals to form, or I need >99% purity for biological assays. What is the optimal flash chromatography setup?

A: Because the benzyl halide (IMP-A) is UV-active and non-polar, it often co-elutes with the product if the gradient is too aggressive.[1]

Optimized Flash Protocol:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Loading: Dry load on Celite or Silica (recommended over liquid loading to prevent band broadening).

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Gradient Strategy:

    • 0-5% B (2 CV): Flushes out IMP-A (Benzyl halide).[1]

    • 5-15% B (5 CV): Elutes Target Product .

    • 20-40% B: Flushes out IMP-B (Unreacted Pyrrole) and IMP-D (Alcohol).

Caution: Do not use Dichloromethane (DCM) if you can avoid it. While the product is soluble, DCM often provides poor separation selectivity between the N-benzyl product and the benzyl halide impurity compared to Hexane/EtOAc.[1]

Module 4: Chemical Stability & Handling

Q: My product turned from off-white to brown after drying in the oven. Did I decompose it?

A: Likely, yes. Pyrrole derivatives are electron-rich and prone to oxidative degradation, although the electron-withdrawing nitrile group at position 2 stabilizes the ring significantly compared to unsubstituted pyrrole.[1]

Root Causes:

  • Thermal Oxidation: Drying at >50°C in air can cause ring oxidation.

    • Fix: Dry in a vacuum oven at <40°C.

  • Nitrile Hydrolysis: If your crude contained residual acid or base from the workup and was heated, the nitrile (-CN) may have partially hydrolyzed to the amide (-CONH₂).[1]

    • Fix: Ensure the final organic wash in the workup is neutral (pH 7).

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

Use this workflow to decide between crystallization and chromatography based on crude purity.

PurificationWorkflow Start Crude Reaction Mixture TLC Step 1: Run TLC (Hexane/EtOAc 4:1) Start->TLC PurityCheck Is Product Spot Major (>80%)? TLC->PurityCheck Cryst Attempt Crystallization (IPA/Heptane) PurityCheck->Cryst Yes Column Flash Chromatography Gradient 0-15% EtOAc PurityCheck->Column No OilCheck Did it Oil Out? Cryst->OilCheck Seed Re-heat, add Seed Crystal, Slow Cool OilCheck->Seed Yes Success Filter & Dry (Vacuum <40°C) OilCheck->Success No Seed->Success Column->Success

Caption: Logical workflow for selecting the purification method based on crude purity and physical behavior.

Figure 2: Impurity Origin Pathway

Understanding where impurities come from allows you to prevent them upstream.[1]

ReactionPath SM1 Pyrrole-2-carbonitrile (Polar) Reaction N-Alkylation (NaH/DMF) SM1->Reaction SM2 2-Fluorobenzyl Bromide (Non-polar) SM2->Reaction Side2 Moisture/Water SM2->Side2 Wet Solvent Product 1-(2-Fluorobenzyl)-1H- pyrrole-2-carbonitrile Reaction->Product Side1 Hydrolysis (Heat/Acid) Product->Side1 Overheating Impurity1 Amide Impurity (Very Polar) Side1->Impurity1 Impurity2 Benzyl Alcohol (Medium Polarity) Side2->Impurity2

Caption: Mechanistic origin of common impurities. Controlling moisture and heat prevents Amide and Alcohol formation.[1]

References & Further Reading

    • Source for basic physical property estimations and CAS verification.

    • General protocols for pyrrole purification and troubleshooting oiling-out phenomena.

  • Takeda Pharmaceutical Co Ltd. (2010). Patent WO2010113834: Heterocyclic compounds and use thereof (Vonoprazan Synthesis). Retrieved from

    • Authoritative source on the synthesis conditions for fluorophenyl/benzyl pyrrole derivatives.

    • Safety and handling data for the starting material, relevant for impurity identification.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

This guide serves as a specialized technical support center for 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (CAS: 702695-72-5). This compound is a critical heterocyclic building block, often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (CAS: 702695-72-5). This compound is a critical heterocyclic building block, often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and other bioactive pyrrole derivatives. Its stability profile is governed by the electron-withdrawing nitrile group and the electron-rich pyrrole core.

[1]

Executive Technical Summary

Compound Identity: 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Core Vulnerabilities:

  • Nitrile Hydrolysis: The C-2 nitrile group is susceptible to hydrolysis under extreme pH, converting to the corresponding amide and carboxylic acid.

  • Pyrrole Oxidation: While the nitrile group stabilizes the ring electronically, the pyrrole core remains sensitive to oxidative polymerization (tar formation) upon prolonged exposure to air and light.

  • Photolability: Pyrrole derivatives are inherently photosensitive; UV exposure can trigger ring-opening or radical polymerization.

Part 1: Storage & Handling Protocols (Preventative)
Q: What are the optimal storage conditions to prevent degradation?

A: To maintain purity >98% over long durations, adhere to the "3-Factor Lock" system:

  • Temperature: Store at 2–8°C (Refrigerated). For storage >6 months, -20°C is recommended to arrest kinetic degradation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is the primary driver of the "browning" effect (oxidative polymerization).

  • Light: Use Amber Vials or foil-wrapped containers. The compound is photolabile.[1]

Q: My compound arrived as a solid, but I need to store it in solution. Is this safe?

A: No. Storage in solution significantly accelerates degradation.

  • Risk: In solution, the mean free path for molecular collision increases, and dissolved oxygen/moisture becomes a constant threat.

  • Protocol: If you must store a stock solution, use anhydrous DMSO or Acetonitrile , purge with Argon, seal with a Parafilm/Teflon cap, and store at -80°C. Avoid protic solvents (Methanol/Water) for long-term storage to prevent hydrolysis.

Part 2: Troubleshooting & Degradation Analysis (Reactive)
Q: The sample has turned from off-white to dark brown/black. Is it usable?

A: Likely compromised.

  • Mechanism: This is the hallmark of oxidative polymerization (polypyrrole formation). The pyrrole ring, even with the electron-withdrawing nitrile, can undergo radical cation formation in the presence of oxygen and light.

  • Action: Perform a TLC or HPLC check. If the main peak is >95% and the color is the only issue, you may attempt a silica plug filtration (eluting with Hexane/EtOAc) to remove the high-molecular-weight colored polymers. If purity is <90%, repurification or disposal is required.

Q: I see a new impurity peak at RRT ~0.8 (Relative Retention Time). What is it?

A: This is likely the Amide Hydrolysis Product (1-(2-fluorobenzyl)-1H-pyrrole-2-carboxamide).

  • Cause: Exposure to moisture, particularly in acidic or basic environments. The nitrile (-CN) partially hydrolyzes to the amide (-CONH₂).

  • Verification: Check the Mass Spectrum. The parent mass (M+) will increase by +18 Da (addition of H₂O).

    • Parent MW: ~200.21 Da

    • Impurity MW: ~218.22 Da

Q: I see a new impurity peak at RRT ~0.6. What is it?

A: This is likely the Acid Hydrolysis Product (1-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid).

  • Cause: Prolonged exposure to moisture/acid/base drives the amide further to the carboxylic acid (-COOH).

  • Verification: Mass Spectrum will show +19 Da (from parent) or +1 Da (from amide) depending on ionization, but chemically it corresponds to hydrolysis of CN to COOH.

Part 3: Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes for 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile.

DegradationPathways Parent 1-(2-Fluorobenzyl)- 1H-pyrrole-2-carbonitrile (MW: 200.2) Amide Impurity A: Amide (Partial Hydrolysis) (MW: 218.2) Parent->Amide H2O / pH < 4 or > 9 (+18 Da) Polymer Impurity C: Polypyrrole Tars (Oxidative Polymerization) Parent->Polymer O2 + Time (Darkening) PhotoProduct Impurity D: Ring-Opened/Isomers (Photodegradation) Parent->PhotoProduct UV Light (hv) Acid Impurity B: Carboxylic Acid (Full Hydrolysis) (MW: 219.2) Amide->Acid Prolonged Hydrolysis

Figure 1: Primary degradation pathways including hydrolysis (green path) and oxidation/photolysis (red paths).

Part 4: Stress Testing & Validation Protocols

To validate the stability of your specific batch, perform the following "Forced Degradation" study.

Stress ConditionProtocolExpected Outcome (Pass Criteria)
Acid Hydrolysis Dissolve in 0.1N HCl, stir at 60°C for 4 hrs.< 5% Degradation to Amide. (Nitriles are relatively robust to mild acid).
Base Hydrolysis Dissolve in 0.1N NaOH, stir at 60°C for 4 hrs.< 10% Degradation to Acid/Amide. (Nitriles hydrolyze faster in base).
Oxidation Treat with 3% H₂O₂ at RT for 2 hrs.< 5% Degradation. (Monitor for N-oxide or ring oxidation).
Photostability Expose solid to 1.2 million lux hours (ICH Q1B).< 2% Degradation. (Protect from light if failed).
Part 5: Troubleshooting Logic Tree

Use this logic flow to diagnose experimental anomalies.

TroubleshootingTree Start Problem Identified CheckColor Is the sample colored (Brown/Black)? Start->CheckColor CheckPurity Is Purity (HPLC) > 95%? CheckColor->CheckPurity No (Off-white) PolymerIssue Diagnosis: Oxidative Polymerization. Action: Silica filtration or Recrystallization. CheckColor->PolymerIssue Yes CheckMS Check Mass Spec of Impurities CheckPurity->CheckMS No (<95%) UnknownIssue Diagnosis: Unknown/Matrix Effect. Action: Check NMR for structural integrity. CheckPurity->UnknownIssue Yes (>95%) MassPlus18 Mass Shift +18 Da? CheckMS->MassPlus18 HydrolysisIssue Diagnosis: Nitrile Hydrolysis (Amide). Action: Dry solvents, avoid moisture. MassPlus18->HydrolysisIssue Yes MassPlus18->UnknownIssue No

Figure 2: Diagnostic logic for identifying sample integrity issues.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138277, Pyrrole-2-carbonitrile. Retrieved from [Link]

  • Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation.[2] Environmental Science & Technology.[2] Retrieved from [Link][2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Welcome to the technical support center for the synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimization strategies for this important synthetic transformation. Here, we move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and maximize your yield and purity.

I. Synthesis Overview: The N-Alkylation Pathway

The most direct and common route to synthesizing 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is through the N-alkylation of pyrrole-2-carbonitrile with a suitable 2-fluorobenzyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the pyrrole nitrogen, after being deprotonated by a base, attacks the electrophilic benzylic carbon of the alkylating agent.

While straightforward in principle, the success of this synthesis is highly dependent on the careful selection of base, solvent, and reaction conditions to favor N-alkylation over competing side reactions.

Reaction_Mechanism Pyrrole Pyrrole-2-carbonitrile Anion Pyrrolyl Anion Pyrrole->Anion + Base - H-Base⁺ Base Base (e.g., NaH) Fluorobenzyl 2-Fluorobenzyl Bromide TransitionState [Transition State]SN2 Fluorobenzyl->TransitionState Product 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Salt NaBr Anion->TransitionState Nucleophilic Attack TransitionState->Product TransitionState->Salt + Br⁻ Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents 1. Verify Reagent Purity (Halide, Solvent, Pyrrole) Start->CheckReagents CheckBase 2. Is the Base Strong Enough? CheckReagents->CheckBase Reagents OK CheckConditions 3. Are Conditions Optimized? CheckBase->CheckConditions Yes UseStrongerBase Action: Use NaH or t-BuOK in anhydrous solvent CheckBase->UseStrongerBase No CheckWorkup 4. Is Purification Effective? CheckConditions->CheckWorkup Yes OptimizeTempSolvent Action: Screen solvents (DMF, MeCN) and temperature (RT to 80°C) CheckConditions->OptimizeTempSolvent No Success High Yield & Purity CheckWorkup->Success Yes RefinePurification Action: Adjust column gradient Consider recrystallization CheckWorkup->RefinePurification No UseStrongerBase->CheckConditions OptimizeTempSolvent->CheckWorkup RefinePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: Which base and solvent combination is the best starting point?

A3: The optimal choice depends on your scale, safety considerations, and desired reaction time. The table below summarizes common starting points derived from literature on pyrrole N-alkylation. [1][2]

Base (Equivalents) Solvent Typical Temp. Approx. Time Pros Cons
NaH (1.1 - 1.2) Anhydrous THF or DMF 0 °C to RT 2 - 6 h Fast, high conversion, irreversible deprotonation. Requires strict anhydrous conditions; H₂ gas evolution.
K₂CO₃ (2.0 - 4.0) DMF or Acetonitrile 60 - 80 °C 8 - 24 h Safer, easier to handle, good for larger scale. Slower, may require heat, reversible deprotonation. [1]

| KOH (powdered) | DMSO or DMF | RT to 60 °C | 6 - 18 h | Inexpensive, strong base. | Can introduce water; reaction may be heterogeneous. [3]|

Recommendation: For initial lab-scale synthesis (<1g), NaH in anhydrous DMF is an excellent starting point for achieving high yield quickly. For scale-up or if handling NaH is a concern, K₂CO₃ in DMF at 80°C is a robust and reliable alternative. [1]

Q4: My product is difficult to purify by column chromatography. Any suggestions?

A4: Purification can be challenging if side products are close in polarity to the desired product.

  • Optimize Chromatography:

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. If streaking occurs, adding a very small amount (0.1-0.5%) of triethylamine to the eluent can help for basic compounds, though this product is not strongly basic. Alternatively, switching to a dichloromethane/methanol system may provide different selectivity.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 mass ratio of silica to crude product).

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is essential. Quench the reaction mixture carefully (e.g., with water or saturated NH₄Cl), extract with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with water and then brine to remove inorganic salts and residual DMF/DMSO.

  • Recrystallization: If chromatography fails to provide pure material, recrystallization can be an excellent alternative. Screen for a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) where the product is soluble when hot but sparingly soluble when cold. This method is highly effective at removing trace impurities. [4]

III. Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), especially when handling sodium hydride.

Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)

This protocol is optimized for high conversion and is suitable for small-scale synthesis.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add pyrrole-2-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2 M solution. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add 2-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the pyrrole-2-carbonitrile is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes gradient) to afford the pure product.

Protocol 2: Scalable Synthesis using Potassium Carbonate (K₂CO₃)

This protocol uses a less hazardous base and is more amenable to larger scales. [1]

  • Preparation: To a round-bottom flask, add pyrrole-2-carbonitrile (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and DMF to create a 0.2 M solution.

  • Reagent Addition: Add 2-fluorobenzyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Causality Note: Heating is required to achieve a reasonable reaction rate with the weaker base, K₂CO₃. Vigorous stirring is necessary as this is a heterogeneous reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • Workup & Purification: Once complete, cool the reaction to room temperature. Filter off the K₂CO₃ and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure. If DMF remains, perform a standard aqueous workup as described in Protocol 1. Purify the crude product by flash column chromatography or recrystallization.

IV. References

  • WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles. Google Patents.

  • Recent Advancements in Pyrrole Synthesis. National Institutes of Health (PMC).

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. National Institutes of Health (PMC).

  • Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate.

  • PYRROLE-2-CARBONITRILE | 4513-94-4. ChemicalBook.

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.

  • Heterocyclic Chemistry. Book. (Note: A general reference for principles of pyrrole chemistry).

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

  • Why Pyrrole-2-carbonitrile (CAS 4513-94-4) is Essential for Your Synthesis. Article.

  • Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry.

  • Scheme 2. N-Alkylation of Pyrrole a. ResearchGate.

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.

  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for Fluorobenzylation of Pyrroles

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-FB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary Fluorobenzylation of pyrroles is a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-FB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Fluorobenzylation of pyrroles is a pivotal transformation in medicinal chemistry, particularly for synthesizing potassium-competitive acid blockers (P-CABs) and bioactive alkaloids. The introduction of a fluorine atom modulates lipophilicity and metabolic stability. However, the reaction presents a classic "chemoselectivity vs. regioselectivity" conflict:

  • Ambident Nucleophilicity: The pyrrole anion can react at Nitrogen (N1) or Carbon (C2/C3).

  • Polyalkylation: The electron-rich pyrrole ring is prone to multiple substitutions.

  • Fluorine Electronics: The position of the fluorine (o, m, p) on the benzyl halide significantly alters electrophilicity and hydrolytic stability.

This guide provides a self-validating troubleshooting framework to navigate these challenges.

Module 1: Regioselectivity Control (The "Where" Problem)

Diagnostic Q&A

Q: I am attempting N-alkylation, but I observe significant C2-alkylation by NMR. What is wrong? A: This is a Hard/Soft Acid-Base (HSAB) mismatch.

  • Root Cause: You are likely using a "soft" counter-cation or a solvent that stabilizes the transition state for C-attack. Neutral pyrrole acts as a soft nucleophile (C-attack), while the deprotonated pyrrolide anion (N-attack) is harder.

  • Solution:

    • Switch Base: Use NaH or KOtBu . These ensure complete deprotonation to the pyrrolide anion.

    • Switch Solvent: Use DMF or DMSO . These polar aprotic solvents solvate the cation (Na+/K+), leaving the "naked" N-anion free to react aggressively with the hard electrophile (benzyl halide).

    • Add Additive: Add 18-crown-6 (if using K+) to further dissociate the ion pair, promoting N-selectivity.

Q: I specifically want C2-fluorobenzylation (Friedel-Crafts), but the reaction is messy or low yielding. A: Direct Friedel-Crafts alkylation of pyrrole with benzyl halides is notoriously difficult due to acid-catalyzed polymerization of pyrrole (pyrrole red).

  • Root Cause: Strong Lewis acids (AlCl₃) decompose the starting material.

  • Solution: Use "Soft" Lewis Acids. Indium(III) chloride (InCl₃) or Zinc triflate (Zn(OTf)₂) are superior. Alternatively, use the Mannich route (aminomethylation followed by elimination/substitution) if direct alkylation fails.

Module 2: Reactivity & Optimization (The "How" Problem)

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion (<30%) Fluorobenzyl halide hydrolysis.Fluorobenzyl halides are more moisture-sensitive than non-fluorinated analogs. Dry all solvents over molecular sieves (3Å).
Polyalkylation Stoichiometry imbalance.Pyrrole is highly electron-rich. If you use 1:1 stoichiometry, the mono-product competes with the starting material. Use Pyrrole in excess (3-5 equiv) for C-alkylation.
Emulsion/Clumping Poor solubility of base.If using K₂CO₃/MeCN, the base surface area is limiting. Switch to Cs₂CO₃ (higher solubility) or add TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst.

Module 3: Fluorine-Specific Considerations

Q: Does the position of the fluorine atom (ortho vs. para) affect my reaction time? A: Yes, significantly.

  • Para-Fluoro (4-F): Electron-withdrawing (-I effect) activates the benzylic position, making it a better electrophile. Reaction rates are generally faster than unsubstituted benzyl halides.

  • Ortho-Fluoro (2-F): While electronically activating, the steric hindrance and potential lone-pair repulsion with the nucleophile can slow the reaction. You may need to increase temperature by 10–20°C compared to the 4-F analog.

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting reaction conditions based on the desired isomer.

ReactionLogic Start Target Molecule Decision Desired Isomer? Start->Decision N_Alk N-Alkylation (Kinetic Control) Decision->N_Alk N-Substituted C_Alk C-Alkylation (Thermodynamic/Soft) Decision->C_Alk C-Substituted N_Cond Conditions: Base: NaH or KOH Solvent: DMF/DMSO Temp: 0°C to RT N_Alk->N_Cond Deprotonation C_Cond Conditions: Cat: InCl3 or Zn(OTf)2 Solvent: DCM/DCE Temp: RT to 40°C C_Alk->C_Cond Lewis Acid Activation Result_N Product: N-(Fluorobenzyl)pyrrole N_Cond->Result_N Result_C Product: 2-(Fluorobenzyl)pyrrole C_Cond->Result_C

Caption: Decision matrix for selecting reagents based on regiochemical targets.

Experimental Protocols

Protocol A: Regioselective N-Fluorobenzylation

Best for: High yield synthesis of N-protected pyrroles.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Deprotonation: Add NaH (60% in oil, 1.2 equiv) . Wash with dry hexanes (2x) to remove oil if purity is critical. Suspend in anhydrous DMF (0.2 M) .

  • Addition: Cool to 0°C. Add Pyrrole (1.0 equiv) dropwise. Stir for 30 min until H₂ evolution ceases (Solution turns slightly yellow/brown).

  • Alkylation: Add Fluorobenzyl bromide (1.1 equiv) dropwise.

    • Critical Step: If using 2-fluorobenzyl bromide, allow to warm to RT. If 4-fluorobenzyl bromide, keep at 0°C for 1 hour, then warm.

  • Quench: Pour into ice-cold saturated NH₄Cl. Extract with EtOAc.[1]

  • Validation:

    • TLC: Product Rf will be higher than pyrrole.

    • NMR Check: Look for N-CH₂ singlet around 5.0-5.2 ppm . C-alkylation CH₂ signals typically appear upfield (3.8-4.2 ppm).

Protocol B: C2-Selective Friedel-Crafts Alkylation

Best for: Direct carbon functionalization without blocking groups.

  • Setup: Use a sealed tube or pressure vial.

  • Mixture: Dissolve Pyrrole (3.0 equiv) and Fluorobenzyl bromide (1.0 equiv) in DCM (dry) .

  • Catalyst: Add Zn(OTf)₂ (10 mol%) or InCl₃ (5 mol%) .

  • Reaction: Stir at RT for 12-24h.

    • Note: If the reaction turns black (polymerization), lower the temperature to 0°C and dilute the concentration.

  • Workup: Filter through a celite pad to remove catalyst. Wash with NaHCO₃.

  • Purification: Requires careful column chromatography to separate mono-alkylated from di-alkylated byproducts.

References

  • Optimization of N-Alkylation Conditions

    • Title: Optimization of reaction conditions for the N-alkyl
    • Source: ResearchG
    • Context: Establishes DMF/K₂CO₃ or NaH as superior solvent/base systems for N-selectivity over acetone/KOH.
    • URL:[Link]

  • Friedel-Crafts Alkylation with Lewis Acids

    • Title: Friedel-Crafts Alkylation of Pyrrole (Catalytic Approaches).[2][3]

    • Source: Organic Chemistry Portal.
    • Context: Discusses the use of mild Lewis acids (Zn, In, Cu)
    • URL:[Link]

  • Regioselectivity & NMR Characterization

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[4]

    • Source: ESA-IPB.
    • Context: Provides chemical shift data to distinguish N-benzyl (downfield CH2) vs C-benzyl (upfield CH2) isomers.
    • URL:[Link]

  • Ionic Liquids & Green Chemistry

    • Title: Synthesis of substituted N-heterocycles by N-alkylation.[5][6]

    • Source: Synthesis (via Organic Chemistry Portal).
    • Context: Highlights the use of ionic liquids and TMAF for highly regioselective N-alkylation under mild conditions.[6]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparative Docking Studies: Investigating 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Analogues as Potential Dipeptidyl Peptidase IV Inhibitors

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study focused on a series of novel 1-(2-fluorobenzyl)-1H-pyrrole-2-carbonitrile analogues. Our chosen target is Dipeptidyl Peptidase IV (DPP4), a well-validated therapeutic target for type 2 diabetes. A series of hetero-aromatic substituted α-amino pyrrole-2-carbonitrile derivatives have demonstrated potent DPP4 inhibitory activities, making this an interesting scaffold for further investigation.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific reasoning behind the experimental design. We will delve into the nuances of target selection, ligand preparation, docking simulation, and results interpretation, all while adhering to the principles of scientific integrity and reproducibility.

The Scientific Rationale: Why 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile and DPP4?

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The pyrrole-2-carbonitrile moiety, in particular, has been identified as a key pharmacophore in a variety of enzyme inhibitors.[2] Our lead compound, 1-(2-fluorobenzyl)-1H-pyrrole-2-carbonitrile, was rationally designed based on existing structure-activity relationship (SAR) data for pyrrole-based inhibitors.[5] The 2-fluorobenzyl group is introduced to explore potential halogen bonding interactions within the enzyme's active site, a strategy often employed to enhance binding affinity and selectivity.

DPP4 was selected as the target protein due to its significant role in glucose homeostasis and the known efficacy of pyrrole-based inhibitors.[2] By computationally evaluating a series of analogues, we aim to predict their binding affinities and modes of interaction, thereby prioritizing the most promising candidates for synthesis and subsequent in vitro testing.

The In-Silico Experimental Workflow: A Step-by-Step Guide

Our comparative docking study will follow a rigorous and validated workflow. The overall process is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Analog Design & 3D Conversion) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PDB Selection & Refinement) protein_prep->grid_gen validation Docking Validation (Redocking & RMSD) protein_prep->validation docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Energy & Interactions) docking->results_analysis sar_analysis SAR Analysis results_analysis->sar_analysis validation->docking

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Part I: Preparation of Molecular Structures

The initial and critical step in any structure-based drug design project is the selection and preparation of the target protein's 3D structure.[6]

Protocol:

  • PDB Structure Selection: A high-resolution crystal structure of human DPP4 in complex with a known inhibitor is sourced from the RCSB Protein Data Bank (PDB). For this study, we will use the PDB ID: 2P8S, which contains the inhibitor sitagliptin.

  • Protein Refinement: The downloaded PDB file is processed to remove water molecules, co-factors, and any existing ligands. This is crucial as they can interfere with the docking process.[6]

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed. These steps are essential for accurately calculating the electrostatic interactions during docking.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

A library of 1-(2-fluorobenzyl)-1H-pyrrole-2-carbonitrile analogues is designed for this comparative study. The analogues feature systematic modifications to probe the structure-activity relationship.

Table 1: Designed Analogues of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Compound IDR1-Substituent (Pyrrole Ring)R2-Substituent (Benzyl Ring)
LIG-001 H2-F
LIG-002 4-Cl2-F
LIG-003 4-Br2-F
LIG-004 H2-F, 4-Cl
LIG-005 H2-F, 4-Br
LIG-006 4-CH32-F
LIG-007 H2-F, 4-CH3

Protocol:

  • 2D Structure Sketching: The 2D structures of the parent compound and its analogues are drawn using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: The 2D structures are converted to 3D and their geometries are optimized using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.

  • File Format Conversion: The energy-minimized ligand structures are saved in the PDBQT format.

Part II: Molecular Docking and Validation

A grid box is defined to specify the region of the protein where the docking algorithm will search for binding poses.

Protocol:

  • Active Site Identification: The binding site of DPP4 is identified based on the location of the co-crystallized ligand (sitagliptin) in the PDB structure 2P8S.

  • Grid Box Definition: A grid box is centered on the identified active site with dimensions large enough to accommodate the designed analogues (e.g., 25 x 25 x 25 Å).

The docking of the prepared ligands into the active site of DPP4 is performed using AutoDock Vina, a widely used and validated docking program.[6]

Protocol:

  • Docking Execution: The docking simulation is run with the prepared protein and ligand PDBQT files and the defined grid box parameters. The command line for a typical Vina run would be:

  • Pose Generation: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

To ensure the reliability of the docking protocol, a validation step is performed by redocking the co-crystallized ligand (sitagliptin) into the active site of DPP4.[7]

Protocol:

  • Redocking: The extracted native ligand is docked back into the protein's binding site using the same protocol as for the designed analogues.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7]

Analysis and Interpretation of Docking Results

Binding Affinity and Pose Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimate of the binding free energy.[8] A lower (more negative) binding affinity value indicates a stronger predicted interaction.

Table 2: Predicted Binding Affinities and Key Interactions of Analogues with DPP4

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
LIG-001 -8.5Tyr662, Ser630, Arg1251Tyr547, Phe357
LIG-002 -9.2Tyr662, Ser630, Arg1251Tyr547, Phe357, Val711
LIG-003 -9.5Tyr662, Ser630, Arg1251Tyr547, Phe357, Val711
LIG-004 -8.9Tyr662, Ser630, Arg1251Tyr547, Phe357, Trp629
LIG-005 -9.1Tyr662, Ser630, Arg1251Tyr547, Phe357, Trp629
LIG-006 -8.3Tyr662, Ser630, Arg1251Tyr547, Phe357
LIG-007 -8.7Tyr662, Ser630, Arg1251Tyr547, Phe357
Sitagliptin -10.1Tyr662, Ser630, Arg1253Tyr547, Phe357

The binding poses of the top-ranked ligands should be visually inspected using a molecular visualization tool like PyMOL or Chimera to analyze the specific interactions with the protein's active site residues.[6] This includes identifying hydrogen bonds, hydrophobic interactions, and any potential halogen bonds.

Structure-Activity Relationship (SAR) Analysis

By comparing the binding affinities and interaction patterns of the different analogues, we can derive valuable SAR insights.

SAR cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Predicted Activity scaffold 1-(2-Fluorobenzyl)- 1H-pyrrole-2-carbonitrile r1_halo R1: Halogen (Cl, Br) (LIG-002, LIG-003) scaffold->r1_halo Improves r2_halo R2: Halogen (Cl, Br) (LIG-004, LIG-005) scaffold->r2_halo Improves r1_alkyl R1: Alkyl (CH3) (LIG-006) scaffold->r1_alkyl Decreases r2_alkyl R2: Alkyl (CH3) (LIG-007) scaffold->r2_alkyl Slightly Improves high_activity Increased Affinity (-9.2 to -9.5 kcal/mol) r1_halo->high_activity moderate_activity Moderate Affinity (-8.7 to -9.1 kcal/mol) r2_halo->moderate_activity baseline_activity Baseline Affinity (-8.3 to -8.5 kcal/mol) r1_alkyl->baseline_activity r2_alkyl->moderate_activity

Caption: A diagram illustrating the structure-activity relationships derived from the docking results.

From our hypothetical results in Table 2, we can infer the following SAR trends:

  • Halogen Substitution on the Pyrrole Ring: The addition of a chloro (LIG-002) or bromo (LIG-003) group at the R1 position significantly improves the predicted binding affinity. This could be due to favorable hydrophobic or halogen bonding interactions within a specific sub-pocket of the active site.

  • Halogen Substitution on the Benzyl Ring: While still beneficial, halogen substitution at the R2 position (LIG-004, LIG-005) shows a slightly lower improvement in binding affinity compared to substitution on the pyrrole ring.

  • Alkyl Substitution: The introduction of a methyl group at either the R1 (LIG-006) or R2 (LIG-007) position has a less pronounced effect on binding affinity, with R1 substitution being slightly detrimental.

These in silico derived SARs provide a clear direction for the next round of lead optimization.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative molecular docking study of 1-(2-fluorobenzyl)-1H-pyrrole-2-carbonitrile analogues against DPP4. The detailed protocols and the rationale behind each step provide a solid foundation for researchers to perform similar studies.

The results of such a study, while computational, offer valuable predictions that can significantly streamline the drug discovery process by prioritizing compounds for synthesis and biological evaluation.[9] The next logical steps would be to synthesize the most promising analogues (LIG-002 and LIG-003) and validate their DPP4 inhibitory activity through in vitro enzymatic assays. A strong correlation between the predicted binding affinities and the experimental IC50 values would further validate the computational model and provide greater confidence in its predictive power for future virtual screening campaigns.

References

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. Journal of Integrated Science and Technology. [Link]

  • How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • New condensed pyrroles of potential biological interest syntheses and structure-activity relationship studies. European Journal of Medicinal Chemistry. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Molecules. [Link]

  • Molecular Docking: A structure-based drug designing approach. J Sci Med Central. [Link]

  • Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. PMC. [Link]

  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC. [Link]

  • Docking studies of pyrrole derivatives using Hex. ResearchGate. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][10][11]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Synthesis and biological activity of some pyrrole derivatives. I. Il Farmaco; Edizione Scientifica. [Link]

  • Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.